molecular formula C14H20N2O3S B2707436 1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2249465-61-8

1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2707436
CAS No.: 2249465-61-8
M. Wt: 296.39
InChI Key: DGSMOQMNVWFOKO-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine is a synthetic heterocyclic compound featuring a pyrrolidine ring (five-membered amine) linked to an azetidine ring (four-membered amine) substituted with a 2-methoxybenzenesulfonyl group.

Properties

IUPAC Name

1-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-13-6-2-3-7-14(13)20(17,18)16-10-12(11-16)15-8-4-5-9-15/h2-3,6-7,12H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMOQMNVWFOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using reagents like methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors like amino alcohols or halogenated amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidine or pyrrolidine derivatives.

Scientific Research Applications

The compound 1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, particularly focusing on its therapeutic potential, synthesis, and biological interactions.

Molecular Formula

  • Chemical Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: Approximately 281.34 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of related structures can inhibit the growth of cancer cell lines, such as MCF-7 (a breast cancer cell line). The mechanism often involves the modulation of apoptosis pathways and cell cycle regulation .

Antiviral Properties

The compound's structural features may also confer antiviral properties. Similar compounds have been studied for their ability to inhibit viral replication, particularly in respiratory viruses like the respiratory syncytial virus (RSV). This suggests that this compound might be a candidate for further investigation in antiviral drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Methods may include:

  • Condensation reactions to form the azetidine ring.
  • Sulfonation reactions to introduce the methoxybenzenesulfonyl group.
  • Pyrrolidine formation through cyclization processes.

Understanding these synthetic routes is essential for optimizing yield and purity for pharmaceutical applications.

Case Studies

  • In Vitro Studies
    • A study on similar sulfonamide derivatives demonstrated their effectiveness against various cancer cell lines, highlighting their potential as chemotherapeutic agents. The IC50 values indicated strong antiproliferative effects, suggesting that modifications to the structure could enhance efficacy .
  • Mechanistic Insights
    • Research utilizing cDNA microarray technology has identified potential drug targets within apoptotic pathways when testing related compounds, providing insights into how these compounds may exert their effects at a molecular level .

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine are compared below with analogous pyrrolidine derivatives, focusing on molecular features, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties
This compound Pyrrolidine + azetidine 2-Methoxybenzenesulfonyl Potential kinase/protease inhibition High polarity (logP ~1.2), moderate solubility
1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy) Pyrrolidine Phenylcyclohexyl NMDA receptor antagonism (psychotomimetic) High lipophilicity (logP ~3.8), CNS penetration
2-(2-Methoxybenzyl)pyrrolidine (CAS 383127-50-2) Pyrrolidine 2-Methoxybenzyl Serotonin/dopamine receptor modulation Moderate polarity (logP ~2.5), good solubility
1-[1-(2-Methoxyphenyl)propan-2-yl]pyrrolidine (CAS 6285-67-2) Pyrrolidine Branched 2-methoxyphenylpropan-2-yl Unknown (structural analog of stimulants) Low polarity (logP ~3.0), lipophilic
Piperolactam A (from Piper longum) Pyrrolidine + lactam Methylenedioxyphenylpentadienyl Antimicrobial, insecticidal Moderate polarity (logP ~2.8), natural product

Key Findings

Pyrrolidine derivatives with six-membered rings (e.g., piperidine in TCPy) exhibit greater conformational flexibility, which may reduce target specificity .

Functional Groups :

  • The 2-methoxybenzenesulfonyl group in the target compound increases polarity and metabolic stability compared to lipophilic substituents like phenylcyclohexyl (PCPy) or methoxybenzyl .
  • Natural analogs (e.g., piperolactam A) lack sulfonyl groups but feature methylenedioxyphenyl moieties, which are associated with antioxidant and pesticidal activities .

Biological Activity: PCPy and its analogs primarily act as NMDA receptor antagonists, leading to psychotomimetic effects, whereas the target compound’s sulfonyl-azetidine structure suggests divergent applications, such as enzyme inhibition . Methoxybenzyl-substituted pyrrolidines (e.g., CAS 383127-50-2) may interact with monoamine receptors due to aromatic stacking, a mechanism less relevant to the target compound’s sulfonyl group .

Physicochemical Properties :

  • The target compound’s logP ~1.2 predicts better aqueous solubility than PCPy (logP ~3.8) but lower membrane permeability, necessitating formulation optimization for bioavailability .
  • Natural pyrrolidine derivatives (e.g., piperolactam A) exhibit intermediate logP values (~2.8), balancing solubility and bioavailability for pesticidal applications .

Biological Activity

1-[1-(2-Methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine is a compound with significant potential in medicinal chemistry due to its unique structural features, which include an azetidine ring and a pyrrolidine moiety. This article provides a comprehensive review of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N2O3SC_{12}H_{15}N_{2}O_{3}S. The presence of the methoxybenzenesulfonyl group is crucial for its biological activity, potentially influencing its interaction with various biological targets.

Molecular Structure

PropertyValue
Molecular FormulaC12H15N2O3SC_{12}H_{15}N_{2}O_{3}S
Molecular Weight273.32 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Receptor Modulation : Affinity for vasopressin and oxytocin receptors has been noted in related compounds, suggesting potential modulatory effects on hormonal pathways .
  • Antimicrobial Activity : Some derivatives show promise as antimicrobial agents, likely due to their ability to disrupt bacterial cell wall synthesis or function .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antiproliferative Effects : Compounds with similar structures have shown the ability to inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties.
  • Enzyme Inhibition : Specific derivatives have been tested for their ability to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic efficacy of related compounds. For instance:

  • Anti-inflammatory Effects : In vivo studies indicated that certain derivatives can reduce inflammation markers in animal models of arthritis.
  • CNS Activity : Some compounds have shown neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's.

Case Studies

  • Case Study on Anticancer Properties :
    • A study evaluated a series of benzenesulfonamide derivatives, including those related to this compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
  • Case Study on Receptor Interaction :
    • Another study focused on the interaction of sulfonamide derivatives with vasopressin receptors, revealing that modifications to the sulfonamide group could enhance receptor affinity and selectivity .

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